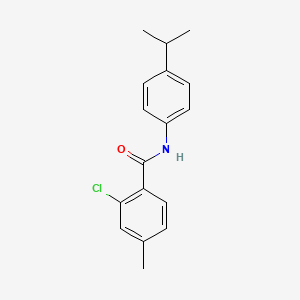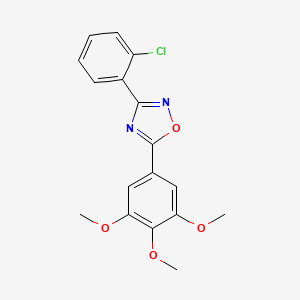
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide, also known as GW 501516 or Cardarine, is a synthetic compound that belongs to the class of selective androgen receptor modulators (SARMs). It was initially developed for the treatment of metabolic and cardiovascular diseases, but it has gained popularity in the fitness industry due to its potential to enhance endurance and fat burning.
Wirkmechanismus
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), a nuclear receptor that regulates the expression of genes involved in energy metabolism and inflammation. PPARδ activation can increase the oxidation of fatty acids and glucose in skeletal muscle, leading to enhanced endurance and fat burning. It can also reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, PPARδ activation can induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which can protect against oxidative stress.
Biochemical and Physiological Effects:
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been shown to have several biochemical and physiological effects in animal models and human studies. It can increase the expression of genes involved in lipid metabolism and energy production in skeletal muscle, leading to improved endurance and fat burning. It can also reduce the levels of triglycerides and cholesterol in the blood, which are risk factors for cardiovascular diseases. Moreover, 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide can reduce inflammation and oxidative stress, which are associated with various chronic diseases, such as diabetes, obesity, and cancer.
Vorteile Und Einschränkungen Für Laborexperimente
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has several advantages for lab experiments, such as its high potency, selectivity, and stability. It can be easily synthesized and purified, and its effects can be measured using various biochemical and physiological assays. However, there are also some limitations to its use, such as its potential toxicity and off-target effects. Moreover, the optimal dosage and administration route for different applications are still under investigation.
Zukünftige Richtungen
There are several future directions for the research on 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide. One direction is to further investigate its potential therapeutic applications, such as its effects on metabolic disorders, cardiovascular diseases, and cancer. Another direction is to explore its mechanisms of action in different tissues and cell types, as well as its interactions with other signaling pathways. Moreover, the development of more selective and potent PPARδ agonists may lead to the discovery of new drugs for the treatment of various diseases.
Synthesemethoden
The synthesis of 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 4-isopropylaniline in the presence of a base and a chlorinating agent. The resulting intermediate is then treated with a nucleophilic reagent to form the final product. The purity and yield of the compound can be improved by using different reaction conditions and purification methods.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose metabolism, reduce inflammation, and protect against oxidative stress in animal models of metabolic disorders. It has also been investigated for its cardioprotective effects, as it can increase the expression of genes involved in lipid metabolism and energy production in the heart. In addition, 2-chloro-N-(4-isopropylphenyl)-4-methylbenzamide has been studied for its potential to treat cancer, as it can inhibit the growth and proliferation of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-chloro-4-methyl-N-(4-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO/c1-11(2)13-5-7-14(8-6-13)19-17(20)15-9-4-12(3)10-16(15)18/h4-11H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQOAOAOSIVRFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80984975 |
Source


|
| Record name | 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6635-11-6 |
Source


|
| Record name | 2-Chloro-4-methyl-N-[4-(propan-2-yl)phenyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80984975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![diisopropyl 5-{[(4-bromo-1-methyl-1H-pyrazol-3-yl)carbonyl]amino}isophthalate](/img/structure/B5817531.png)



![2,4-dimethyl-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5817551.png)
![4-chloro-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5817561.png)

![N-(2-methylphenyl)-2-[(4-methyl-2-quinolinyl)thio]acetamide](/img/structure/B5817577.png)
![N-[2-(2,4-dichlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5817600.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-4-fluorobenzamide](/img/structure/B5817611.png)
![3-bromo-5-methoxy-4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzaldehyde](/img/structure/B5817619.png)
![ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
![3-[(4-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5817632.png)
![N-(4-chlorophenyl)-2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B5817640.png)